1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl-

Description

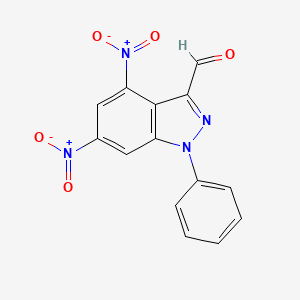

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- is a compound that belongs to the indazole family, which is known for its significant role in medicinal chemistry. Indazole derivatives are highly valued for their bioactive properties, particularly as kinase inhibitors. This compound is characterized by the presence of a carboxaldehyde group at the 3-position of the indazole ring, along with two nitro groups at the 4 and 6 positions, and a phenyl group at the 1 position.

Properties

CAS No. |

544676-41-7 |

|---|---|

Molecular Formula |

C14H8N4O5 |

Molecular Weight |

312.24 g/mol |

IUPAC Name |

4,6-dinitro-1-phenylindazole-3-carbaldehyde |

InChI |

InChI=1S/C14H8N4O5/c19-8-11-14-12(16(15-11)9-4-2-1-3-5-9)6-10(17(20)21)7-13(14)18(22)23/h1-8H |

InChI Key |

ZJJNJHADDQUCLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be achieved through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Chemical Reactions Analysis

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Cyclization: The aldehyde group can participate in cyclization reactions to form heteroaromatic compounds like oxazoles and thiazoles.

Scientific Research Applications

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- involves its interaction with molecular targets such as kinases. The indazole ring can form strong hydrogen bonds within the hydrophobic pockets of proteins, promoting the inhibition of kinase activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be compared with other indazole derivatives such as:

1H-Indazole-3-carboxaldehyde: Lacks the nitro and phenyl groups, making it less reactive and less bioactive.

4,6-Dinitro-1H-indazole: Lacks the carboxaldehyde and phenyl groups, limiting its versatility in chemical reactions.

1-Phenyl-1H-indazole-3-carboxaldehyde: Lacks the nitro groups, reducing its potential as a bioactive compound

These comparisons highlight the uniqueness of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- in terms of its reactivity and bioactivity, making it a valuable compound in scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.